molecular formula C17H15N5OS B4641747 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile

4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile

Cat. No. B4641747
M. Wt: 337.4 g/mol
InChI Key: LDGLLKBOELCDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile, also known as AG-120, is a small molecule inhibitor that targets the mutated isocitrate dehydrogenase 1 (IDH1) enzyme. This compound has gained significant attention in the scientific community due to its potential in treating cancer, specifically acute myeloid leukemia (AML) and glioma.

Mechanism of Action

4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile specifically targets the mutant IDH1 enzyme, which is commonly found in AML and glioma patients. The mutant IDH1 enzyme produces the oncometabolite 2-HG, which has been linked to the development and progression of cancer. 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile inhibits the mutant IDH1 enzyme, leading to a decrease in the production of 2-HG. This inhibition also leads to the induction of cellular differentiation and increased sensitivity to radiation therapy.
Biochemical and Physiological Effects:
4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile has been shown to decrease the production of the oncometabolite 2-HG, leading to a decrease in the proliferation of cancer cells. 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile has also been shown to induce cellular differentiation, leading to the development of more mature and less aggressive cancer cells. In addition, 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile has been shown to increase the sensitivity of cancer cells to radiation therapy, leading to a potential increase in the effectiveness of this treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile in lab experiments is its specificity for the mutant IDH1 enzyme, which allows for targeted inhibition of this enzyme. Another advantage is its potential in inducing cellular differentiation and increasing sensitivity to radiation therapy. One limitation of using 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile in lab experiments is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile. One direction is the development of more potent and selective inhibitors of the mutant IDH1 enzyme. Another direction is the investigation of the potential of 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further studies are needed to investigate the potential of 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile in treating other types of cancer that may have mutations in the IDH1 enzyme.

Scientific Research Applications

4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile has been extensively studied for its potential in treating cancer, specifically AML and glioma. In preclinical studies, 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile has shown promising results in inhibiting the mutant IDH1 enzyme, which is commonly found in AML and glioma patients. This inhibition leads to a decrease in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which has been linked to the development and progression of cancer. 4-amino-2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-5-pyrimidinecarbonitrile has also been shown to induce differentiation of leukemic cells and increase the sensitivity of glioma cells to radiation therapy.

properties

IUPAC Name

4-amino-2-[2-(1-ethylindol-3-yl)-2-oxoethyl]sulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-2-22-9-13(12-5-3-4-6-14(12)22)15(23)10-24-17-20-8-11(7-18)16(19)21-17/h3-6,8-9H,2,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGLLKBOELCDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)CSC3=NC=C(C(=N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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